Biotin-PEG3-Azide
Biotin-PEG3-Azide
Biotin-PEG3-azide is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer. It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes. Biotin-PEG3-azide has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot. It can be used in combination with other protein tags. Biotin-PEG3-azide has also been used in nanostructured biointerfaces to study ligand and receptor spacing when there are different signaling molecules present.
Used to incorporate a biotin functionality into biomolecules, for ligation via Saudinger ligation or Click Chemistry.
Biotin-PEG4-azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Used to incorporate a biotin functionality into biomolecules, for ligation via Saudinger ligation or Click Chemistry.
Biotin-PEG4-azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name:
Vulcanchem
CAS No.:
875770-34-6
VCID:
VC0521329
InChI:
InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Molecular Formula:
C20H36N6O6S
Molecular Weight:
488.6
Biotin-PEG3-Azide
CAS No.: 875770-34-6
Cat. No.: VC0521329
Molecular Formula: C20H36N6O6S
Molecular Weight: 488.6
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-PEG3-azide is a PEGylated version of biotin-azide that is more hydrophilic due to the incorporation of a PEGylated spacer. It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes. Biotin-PEG3-azide has been used to non-enzymatically and covalently tag proteins, which can be separated and detected using common laboratory methods such as SDS-PAGE and Western blot. It can be used in combination with other protein tags. Biotin-PEG3-azide has also been used in nanostructured biointerfaces to study ligand and receptor spacing when there are different signaling molecules present. Used to incorporate a biotin functionality into biomolecules, for ligation via Saudinger ligation or Click Chemistry. Biotin-PEG4-azide is PEG derivative containing a biotin group and an azide group. The azide group can react to form a stable triazole linkage. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates. |
|---|---|
| CAS No. | 875770-34-6 |
| Molecular Formula | C20H36N6O6S |
| Molecular Weight | 488.6 |
| IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide |
| Standard InChI | InChI=1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1 |
| Standard InChI Key | PVEHVEYAPUNCCP-LNLFQRSKSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
| Appearance | Solid powder |
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